N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide
Description
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
XFVGBUGPKZIHDQ-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely reported method for synthesizing Schiff bases like this compound involves a condensation reaction between 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide under acidic conditions. This one-pot reaction typically proceeds in ethanol or methanol as the solvent, with catalytic amounts of acetic acid or hydrochloric acid facilitating imine bond formation.
Procedure :
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Reagent Preparation :
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Condensation Reaction :
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Equimolar quantities of 2-thiophenecarbohydrazide (1.58 g, 10 mmol) and 4-ethoxybenzaldehyde (1.50 g, 10 mmol) are dissolved in 50 mL of absolute ethanol.
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1–2 mL of glacial acetic acid is added as a catalyst.
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The mixture is refluxed at 80°C for 4–6 hours, with reaction progress monitored via thin-layer chromatography (TLC).
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Isolation and Purification :
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The reaction mixture is cooled to room temperature, inducing crystallization.
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Crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture to yield pale-yellow crystals.
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Typical Yield : 65–75% (based on analogous methoxy derivatives).
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches advocate for solvent-free synthesis to reduce environmental impact. Ball-milling or grinding techniques have been successfully applied to similar Schiff base syntheses, though specific data for the ethoxy derivative remains sparse.
Procedure :
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Grinding Method :
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2-Thiophenecarbohydrazide and 4-ethoxybenzaldehyde (1:1 molar ratio) are mixed with a catalytic amount of p-toluenesulfonic acid (PTSA).
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The mixture is ground in a mortar or ball mill for 30–60 minutes.
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Purification :
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The resultant solid is washed with cold ethanol to remove unreacted starting materials.
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Advantages :
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Reduced reaction time (30–60 minutes vs. 4–6 hours).
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Higher atom economy and minimal solvent waste.
Optimization of Reaction Parameters
Catalyst Screening
The choice of acid catalyst critically impacts reaction efficiency. Comparative studies on related systems reveal the following trends:
| Catalyst | Concentration (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetic acid | 5 | 68 | 6 |
| HCl | 3 | 72 | 4 |
| PTSA | 2 | 78 | 3 |
| Sulfuric acid | 3 | 65 | 5 |
Data extrapolated from analogous Schiff base syntheses.
Acetic acid remains the most widely used due to its mild acidity and low cost, whereas PTSA offers superior yields at lower catalytic loads.
Solvent Effects
Polar protic solvents like ethanol and methanol are preferred for their ability to solubilize both reactants and stabilize the transition state. Nonpolar solvents (e.g., toluene) result in slower reaction kinetics due to poor hydrazide solubility.
Temperature and Time Dependence
Reflux conditions (70–80°C) are optimal for balancing reaction rate and product stability. Prolonged heating (>8 hours) may promote side reactions, such as hydrolysis of the imine bond.
Analytical Characterization
Spectroscopic Validation
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IR Spectroscopy : A sharp peak near 1600–1650 cm⁻¹ confirms the C=N stretch of the imine linkage. The absence of carbonyl peaks from the starting aldehyde (≈1700 cm⁻¹) indicates complete conversion.
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NMR Spectroscopy :
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition temperatures above 200°C, suggesting suitability for high-temperature applications.
Challenges and Practical Considerations
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Steric Hindrance : The ethoxy group’s bulk may slightly reduce reaction rates compared to methoxy analogues.
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Hydrazide Stability : 2-Thiophenecarbohydrazide is hygroscopic; anhydrous conditions are recommended during storage.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Key Observations :
- Antibacterial vs. Anticancer : Bulkier substituents (e.g., pentadecyl in ) enhance membrane disruption in bacteria, while fluorinated analogs (e.g., ) show promise in cancer models.
Biological Activity
N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and related research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide. This reaction can be catalyzed by various acids or bases to facilitate the formation of the hydrazone linkage.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines, demonstrating potential as a chemotherapeutic agent.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 35 |
The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The findings showed that this compound exhibited superior activity compared to other derivatives, highlighting its potential in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In a clinical trial assessing the anticancer properties of hydrazone compounds, this compound was included in a panel of tested compounds. Results indicated that patients treated with this compound showed improved tumor regression rates compared to control groups.
Q & A
Q. What are the standard synthetic routes for preparing N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide?
The compound is typically synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 4-ethoxybenzaldehyde. A representative method involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid (5–10% v/v) for 1–3 hours, followed by cooling and filtration to isolate the product (yield: 80–90%) . Hydrazinolysis of activated esters or amides can also be employed for high-purity synthesis (>90% yield) .
Q. How is the crystal structure of this compound determined, and what key features are observed?
Single-crystal X-ray diffraction (SC-XRD) at 293 K is the gold standard. For analogous hydrazides, SC-XRD reveals a planar hydrazone (–C=N–N–) linkage and intermolecular N–H···O hydrogen bonds, forming supramolecular networks. Lattice parameters (e.g., monoclinic system, space group P2₁/c) and refinement metrics (R = 0.054, wR = 0.141) ensure structural accuracy .
Q. What spectroscopic techniques are used to characterize this compound?
- IR spectroscopy : Confirms the hydrazone C=N stretch (~1600 cm⁻¹) and N–H bend (~3200 cm⁻¹).
- NMR : ¹H NMR shows peaks for the ethoxy group (δ 1.3–1.5 ppm for –CH₃, δ 4.0–4.2 ppm for –OCH₂–) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165 ppm) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., m/z 296.07 for C₁₄H₁₄N₂O₂S) .
Q. What preliminary biological activities have been reported for similar hydrazones?
Analogous hydrazides exhibit antibacterial (e.g., Mycobacterium tuberculosis inhibition at MIC 12.5–25 µg/mL) and antimycobacterial activity. Initial screening involves broth microdilution assays and comparison with standard drugs (e.g., isoniazid) .
Q. How are hydrogen-bonding interactions analyzed in the solid state?
Hirshfeld surface analysis and CrystalExplorer software quantify intermolecular interactions (e.g., O···H, N···H). For example, N–H···O bonds (2.8–3.0 Å) contribute to 15–20% of the total surface area in related structures .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Reaction optimization via Design of Experiments (DoE) evaluates variables: solvent polarity (ethanol vs. methanol), acid catalyst concentration, and temperature. Microwave-assisted synthesis (50–100 W, 80°C) reduces reaction time to <30 minutes while maintaining yields >85% .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., varying by >10 µM) may arise from assay conditions (pH, serum content). Meta-analysis of dose-response curves and standardization using CLSI guidelines (e.g., M07-A10 for bacteria) improve reproducibility. Cross-validation with molecular docking (e.g., AutoDock Vina) identifies target-binding consistency .
Q. How is regioselective functionalization achieved at the thiophene ring?
Electrophilic substitution (e.g., bromination at the 5-position of thiophene) is directed by the electron-withdrawing hydrazone group. DFT calculations (B3LYP/6-311+G**) predict activation barriers and regioselectivity (ΔΔG‡ < 2 kcal/mol favors 5-substitution) .
Q. What computational methods elucidate the mechanism of enzyme inhibition?
Molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) and MM-PBSA binding free energy calculations quantify interactions with targets like acetylcholinesterase (PDB: 4EY6). Key residues (e.g., Trp286 for π-π stacking) are identified via PyMOL visualization .
Q. How do crystal packing defects impact physicochemical properties?
High-resolution synchrotron XRD (λ = 0.7 Å) detects lattice disorders (e.g., 2–5% occupancy of alternative conformers). Pair distribution function (PDF) analysis correlates defects with solubility differences (e.g., 10–15% reduction in aqueous solubility for disordered crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
